molecular formula C12H10FNO B8274426 1-Fluoro-4-cyclopropoxyisoquinoline

1-Fluoro-4-cyclopropoxyisoquinoline

Cat. No.: B8274426
M. Wt: 203.21 g/mol
InChI Key: RYMJGTTZYMSZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-cyclopropoxyisoquinoline is a fluorinated isoquinoline derivative characterized by a cyclopropoxy substituent at the 4-position and a fluorine atom at the 1-position of the isoquinoline scaffold. This compound is of significant interest in medicinal chemistry due to the structural and electronic effects imparted by the fluorine atom and the cyclopropoxy group. Its synthesis typically involves halogenation and cyclopropoxylation steps, though detailed synthetic protocols are proprietary in industrial settings.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

4-cyclopropyloxy-1-fluoroisoquinoline

InChI

InChI=1S/C12H10FNO/c13-12-10-4-2-1-3-9(10)11(7-14-12)15-8-5-6-8/h1-4,7-8H,5-6H2

InChI Key

RYMJGTTZYMSZCD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C3=CC=CC=C32)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-fluoro-4-cyclopropoxyisoquinoline can be contextualized by comparing it to analogs with variations in substituents or core scaffolds. Below is a detailed analysis based on available evidence:

1-Bromo-4-fluoroisoquinoline (CAS 1421517-86-3)

  • Structural Differences : Replaces the cyclopropoxy group with a bromine atom at the 4-position.
  • Physicochemical Properties: Bromine’s higher atomic weight and polarizability compared to the cyclopropoxy group may increase molecular weight (MW: ~240 g/mol vs. ~207 g/mol for 1-fluoro-4-cyclopropoxyisoquinoline) and alter solubility.
  • Applications: Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate more complex isoquinoline derivatives.

1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (Desfluoro Compound, CAS 93107-11-0)

  • Structural Differences: Features a carboxylic acid group at the 3-position and lacks the fluorine atom. The desfluoro analog is a known impurity in quinolone antibiotics.
  • Biological Activity : The absence of fluorine reduces DNA gyrase inhibition efficacy, a critical mechanism for antibacterial activity. This highlights the fluorine atom’s role in enhancing target binding and potency .
  • Regulatory Significance : Classified as a pharmacopeial impurity (EP), requiring strict control in drug manufacturing.

7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ethylenediamine Compound, CAS 103222-12-4)

  • Structural Differences : Contains an ethylenediamine side chain at the 7-position and a fluorine atom at the 6-position.
  • Solubility and Bioavailability : The ethylenediamine group improves aqueous solubility (logP ~1.2) compared to the cyclopropoxy analog, which is more lipophilic (predicted logP ~2.5). This difference impacts pharmacokinetic profiles, such as absorption and tissue penetration .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) Key Application/Activity
1-Fluoro-4-cyclopropoxyisoquinoline 1-F, 4-cyclopropoxy ~207 ~2.5 Medicinal chemistry intermediate
1-Bromo-4-fluoroisoquinoline 1-F, 4-Br ~240 ~3.0 Synthetic intermediate
Desfluoro Compound 1-cyclopropyl, 4-oxo, 7-piperazinyl ~332 ~1.8 Antibacterial impurity
Ethylenediamine Compound 6-F, 7-ethylenediamine ~349 ~1.2 Solubility-enhanced analog

Research Findings and Implications

  • Fluorine’s Role: Fluorination at the 1-position in isoquinoline derivatives is critical for enhancing metabolic stability and target engagement, as seen in quinolone antibiotics. Its absence (e.g., in the desfluoro compound) correlates with reduced efficacy .
  • Cyclopropoxy vs. Bromine : The cyclopropoxy group offers steric hindrance that may reduce off-target interactions compared to bromine, which is more reactive but less selective.
  • Regulatory Considerations : Impurities like the desfluoro compound must be controlled below 0.15% in pharmaceutical formulations, per EP guidelines .

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